molecular formula C14H18ClN3O4 B607599 Danegaptide Hydrochloride CAS No. 943133-81-1

Danegaptide Hydrochloride

Cat. No.: B607599
CAS No.: 943133-81-1
M. Wt: 327.76 g/mol
InChI Key: AHXPMNACLWKFRQ-DHXVBOOMSA-N
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Preparation Methods

The synthesis of ZP 1609 Hydrochloride involves several steps:

Chemical Reactions Analysis

ZP 1609 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

Danegaptide Hydrochloride, also known as GAP-134, is a synthetic dipeptide that has garnered attention for its biological activities, particularly in the context of cardiovascular and renal health. This article synthesizes current research findings on the biological activity of Danegaptide, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Danegaptide functions primarily as a gap junction modulator . It enhances the coupling of gap junctions formed by connexin 43 (Cx43) in astrocytes and other cell types, which is crucial for intercellular communication. This modulation can influence various physiological processes, including inflammation, fibrosis, and cellular apoptosis.

  • Astrocyte Gap Junctional Coupling : Danegaptide significantly increases Cx43 gap junction coupling in astrocytes without affecting hemichannel activity. This action is particularly beneficial in ischemic conditions, enhancing neuronal survival during events such as stroke .
  • Inhibition of Hemichannel-Mediated ATP Release : In renal epithelial cells (hPTECs), Danegaptide has been shown to block TGFβ1-induced ATP release from hemichannels. This effect helps mitigate tubular injury and inflammation associated with chronic kidney disease (CKD) .

Renal Protection

A study conducted on human proximal tubule epithelial cells demonstrated that Danegaptide effectively prevents TGFβ1-induced damage by:

  • Reducing carboxyfluorescein dye uptake and ATP release.
  • Restoring expression levels of cell cycle inhibitors and tight junction proteins.
  • Decreasing paracellular permeability, which is often compromised in CKD .

Table 1: Effects of Danegaptide on Key Biological Markers in hPTECs

Biological MarkerControl (%)TGFβ1 (%)TGFβ1 + Danegaptide (%)
p16100358.8193
p21100221.8142.2
Cyclin D1100253.2132.9
Collagen I100334.6Not specified
Collagen IV100354.5Not specified

This data indicates that Danegaptide not only protects against cellular damage but also restores normal cellular functions disrupted by pathological conditions.

Neuroprotective Effects

In a rodent model of ischemic stroke, Danegaptide was administered post-reperfusion and demonstrated significant neuroprotective effects by enhancing Cx43-mediated communication between astrocytes:

  • Increased Cx43 Coupling : The treatment led to improved outcomes in terms of neuronal survival during ischemic episodes .
  • Blood-Brain Barrier Penetration : The compound effectively crossed the blood-brain barrier, indicating its potential for systemic administration in treating neurological conditions .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of Danegaptide:

  • Cardiovascular Applications : In a porcine model, Danegaptide reduced myocardial infarct size when administered before reperfusion, suggesting its role in cardioprotection during ischemic events .
  • Chronic Kidney Disease (CKD) : The protective effects observed in vitro suggest that Danegaptide could be a promising candidate for treating CKD by mitigating fibrosis and inflammation linked to TGFβ1 signaling pathways .

Properties

IUPAC Name

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXPMNACLWKFRQ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659497
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943133-81-1
Record name L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943133-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Danegaptide Hydrochloride
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Danegaptide Hydrochloride
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Danegaptide Hydrochloride
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Danegaptide Hydrochloride
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Danegaptide Hydrochloride

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